molecular formula C6H10ClN3 B2737099 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine CAS No. 1002032-44-1

1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine

Cat. No.: B2737099
CAS No.: 1002032-44-1
M. Wt: 159.62
InChI Key: VGAVKZICXWWONA-UHFFFAOYSA-N
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Description

1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group and a methyl group attached to the pyrazole ring, along with a methylmethanamine moiety.

Preparation Methods

The synthesis of 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Methylation: The chlorinated pyrazole is methylated using a methylating agent like methyl iodide or dimethyl sulfate.

    Amine formation: The final step involves the reaction of the methylated pyrazole with methylamine to form this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form corresponding hydroxy derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine has various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or modulate inflammatory pathways, resulting in anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine can be compared with other similar compounds, such as:

    1-(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonylpiperidine: This compound has a piperidine moiety instead of the methylmethanamine moiety.

    1-(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl-4-phenylpiperazine: This compound contains a phenylpiperazine moiety.

    1-(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl-4-(3-methoxybenzyl)piperazine: This compound has a methoxybenzylpiperazine moiety.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-chloro-2-methylpyrazol-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3/c1-8-4-6-5(7)3-9-10(6)2/h3,8H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGAVKZICXWWONA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=NN1C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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